5-Methylnonanoic acid 5-Methylnonanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13800939
InChI: InChI=1S/C10H20O2/c1-3-4-6-9(2)7-5-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
SMILES: CCCCC(C)CCCC(=O)O
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol

5-Methylnonanoic acid

CAS No.:

Cat. No.: VC13800939

Molecular Formula: C10H20O2

Molecular Weight: 172.26 g/mol

* For research use only. Not for human or veterinary use.

5-Methylnonanoic acid -

Specification

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
IUPAC Name 5-methylnonanoic acid
Standard InChI InChI=1S/C10H20O2/c1-3-4-6-9(2)7-5-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
Standard InChI Key HEJCHODYKPKXSF-UHFFFAOYSA-N
SMILES CCCCC(C)CCCC(=O)O
Canonical SMILES CCCCC(C)CCCC(=O)O

Introduction

Chemical Identity and Nomenclature

IUPAC Classification

The systematic name 5-methylnonanoic acid derives from its linear nonanoic acid backbone (CH₃(CH₂)₇COOH) modified by a methyl group (-CH₃) at the fifth carbon. This nomenclature adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines, prioritizing the longest carbon chain and assigning the lowest possible locant to the substituent .

Molecular Formula and Synonyms

The compound’s molecular formula, C₁₀H₂₀O₂, reflects its decanoic acid derivative with a methyl branch. Alternative names and registry identifiers include:

SynonymRegistry NumberSource
5-Methylnonanoic acid116530-39-3PubChem
SCHEMBL4166322N/APubChem
AKOS006276024N/APubChem
G70717N/APubChem

These aliases arise from proprietary databases and chemical vendor catalogs, underscoring its utility in commercial contexts .

Structural Characteristics

Molecular Geometry

The compound’s 2D structure, represented by the SMILES string CCCCC(C)CCCC(=O)O, reveals a carboxyl group (-COOH) at the terminal end and a methyl branch at the fifth carbon. The InChIKey HEJCHODYKPKXSF-UHFFFAOYSA-N encodes its stereochemical uniqueness, confirming the absence of chiral centers or geometric isomerism .

3D Conformation

Computational models predict a bent conformation due to steric interactions between the methyl group and adjacent carbons. The rotatable bond count of 7 enables flexibility, favoring interactions with hydrophobic substrates in enzymatic or synthetic environments .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular Weight172.26 g/molPubChem
Rotatable Bonds7PubChem
Hydrogen Bond Donors1 (COOH group)PubChem
Hydrogen Bond Acceptors2 (COOH group)PubChem

Physical and Chemical Properties

Hydrophobicity and Solubility

With an XLogP3 value of 3.6, 5-methylnonanoic acid demonstrates significant hydrophobicity, aligning with its classification as a medium-chain fatty acid . This property suggests limited aqueous solubility (estimated <1 mg/mL) and preferential partitioning into lipid membranes or organic solvents like hexane or ethyl acetate.

Acidity and Reactivity

The carboxyl group confers weak acidity, with a predicted pKa of approximately 5.0. This enables deprotonation under basic conditions, forming carboxylate salts (e.g., sodium 5-methylnonanoate), which enhance water solubility for biochemical assays .

Table 2: Physicochemical Properties

PropertyValueMethodSource
XLogP33.6Computed (PubChem)
Exact Mass172.146329876 DaMass spectrometry
Topological Polar SA37.3 ŲComputational modeling

Synthesis and Industrial Applications

Synthetic Pathways

While explicit literature on 5-methylnonanoic acid synthesis is sparse, analogous branched-chain fatty acids are typically produced via:

  • Koch-Haaf Reaction: Carboxylation of branched alkenes using carbon monoxide and acid catalysts.

  • Biological Pathways: Microbial fermentation using E. coli or Yarrowia lipolytica engineered to produce methyl-branched fatty acids .

Biological and Environmental Considerations

Ecotoxicology

No ecotoxicity data exists for this specific compound. General precautions for carboxylic acids apply: avoid release into waterways due to potential pH disruption and microbial toxicity.

Future Research Directions

  • Synthetic Optimization: Develop catalytic methods for stereoselective synthesis.

  • Biological Screening: Assess antimicrobial or anticancer activity in vitro.

  • Environmental Impact Studies: Evaluate biodegradation pathways in soil and aquatic systems.

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